(Pyren-1-YL)methyl 2-bromopropanoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
620169-25-7 |
|---|---|
Molecular Formula |
C20H15BrO2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
pyren-1-ylmethyl 2-bromopropanoate |
InChI |
InChI=1S/C20H15BrO2/c1-12(21)20(22)23-11-16-8-7-15-6-5-13-3-2-4-14-9-10-17(16)19(15)18(13)14/h2-10,12H,11H2,1H3 |
InChI Key |
KRVIBIBLUULQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Br |
Origin of Product |
United States |
Application As a Controlled Radical Polymerization Initiator
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP method that relies on a reversible activation/deactivation process catalyzed by a transition metal complex, typically copper-based. (Pyren-1-YL)methyl 2-bromopropanoate (B1255678) serves as an excellent initiator for ATRP.
Mechanism:
In a typical ATRP process, the initiator's C-Br bond is reversibly cleaved by a copper(I) complex (activator), generating a radical species that can propagate by adding to a monomer, and a copper(II) complex (deactivator). This equilibrium between active (radical) and dormant (halide-capped) species allows for controlled polymer growth.
Research Findings:
Studies have demonstrated the successful use of pyrene-based initiators, structurally similar to (Pyren-1-YL)methyl 2-bromopropanoate, for the ATRP of various monomers, including styrenes, acrylates, and methacrylates. The resulting polymers possess a pyrene (B120774) moiety at one chain end, which can be used for subsequent analysis or as a fluorescent probe. The controlled nature of the polymerization is evidenced by the linear evolution of molecular weight with monomer conversion and the low dispersity values (typically below 1.3) of the resulting polymers.
| Monomer | Catalyst System (Typical) | Resulting Polymer |
| Styrene | CuBr / PMDETA | Polystyrene with a pyrene end-group |
| Methyl Methacrylate (B99206) | CuBr / bpy | Poly(methyl methacrylate) with a pyrene end-group |
| n-Butyl Acrylate (B77674) | CuBr / HMTETA | Poly(n-butyl acrylate) with a pyrene end-group |
Single Electron Transfer-Living Radical Polymerization (SET-LRP) with related initiators
Single Electron Transfer-Living Radical Polymerization (SET-LRP) is another powerful CRP technique that utilizes a copper(0) catalyst. While specific studies on "this compound" in SET-LRP are not widely documented, the principles of SET-LRP suggest its high potential as an initiator.
SET-LRP is known to be effective with a wide range of alkyl halide initiators, including those similar in structure to the active end of our title compound, such as methyl 2-bromopropionate. acs.org The mechanism involves the transfer of a single electron from the Cu(0) surface to the initiator, leading to the formation of a radical and a copper(I) species. acs.org
Given that initiators effective in ATRP are often also suitable for SET-LRP, it is highly probable that this compound could initiate the polymerization of a variety of vinyl monomers under SET-LRP conditions. acs.org The key advantage would be the potential for very fast polymerization rates at ambient temperature, a hallmark of SET-LRP, while still producing well-defined, pyrene-functionalized polymers. acs.org
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization in context of pyrene functionalization
Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that does not use a metal catalyst. Instead, it employs a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization.
While this compound is not a RAFT agent itself, the pyrene moiety is often incorporated into polymers synthesized by RAFT through two main strategies:
Pyrene-functionalized RAFT agents: A pyrene group can be covalently attached to the R-group or Z-group of a RAFT agent. This allows for the synthesis of polymers with a pyrene unit at a specific location, either the alpha- or omega-terminus.
Pyrene-containing monomers: A monomer bearing a pyrene group can be copolymerized with other monomers using a conventional RAFT agent. This leads to polymers with pyrene units distributed along the polymer backbone.
The use of pyrene in the context of RAFT polymerization is valuable for creating fluorescently labeled polymers with controlled architectures. For instance, pyrene-functionalized poly(methacrylic acid) has been synthesized via RAFT and used as a stabilizer for graphene nanoplatelets. The pyrene group, in this case, facilitates non-covalent interactions with the graphene surface.
Engineering of Advanced Macromolecular Architectures Utilizing Pyren 1 Yl Methyl 2 Bromopropanoate
Synthesis of Block Copolymers with Pyrene (B120774) End-Groups
The synthesis of block copolymers with a pyrene end-group is a primary application of (Pyren-1-YL)methyl 2-bromopropanoate (B1255678). The process typically involves a "grafting-from" approach using sequential monomer addition via living/controlled polymerization techniques like ATRP. mdpi.comnih.gov
The methodology begins with the (Pyren-1-YL)methyl 2-bromopropanoate initiating the polymerization of the first monomer (Monomer A). This creates a pyrene-terminated polymer chain, often referred to as a macroinitiator (Pyrene-PolymerA-Br). The key advantage of using a controlled polymerization technique like ATRP is that the bromine atom at the other end of the chain remains active. harth-research-group.org This living character allows for the introduction of a second monomer (Monomer B), which then polymerizes from the active chain end. The result is a well-defined A-B diblock copolymer that features a pyrene molecule covalently attached to the starting end of the first block (Pyrene-PolymerA-b-PolymerB). mdpi.com
This strategy has been successfully employed to create a variety of amphiphilic and conjugated block copolymers. For instance, a polyfluorene macroinitiator was used to synthesize poly[2,7-(9,9-dihexylfluorene)]-b-poly(tert-butyl acrylate) (PF-b-PtBA) via ATRP. mdpi.com Similarly, triblock copolymers can be synthesized using a bifunctional initiator, leading to materials like poly(methyl methacrylate)-b-poly(phenoxyallene)-b-poly(methyl methacrylate) (PMMA-b-PPOA-b-PMMA). nih.gov The precise control over molecular weight and low polydispersity (Mw/Mn) are hallmarks of this approach.
Table 1: Examples of Block Copolymers Synthesized Using Pyrene-Functionalized Initiators or Macroinitiators via ATRP
| First Block (Macroinitiator) | Second Monomer | Resulting Block Copolymer | Catalyst System (Example) | Mn ( g/mol ) | Mw/Mn | Reference |
| Pyrene-terminated Polystyrene | n-Butyl Acrylate (B77674) | Pyrene-PS-b-PnBA | Cu(I)Br / PMDETA | 21,400 | 1.15 | General ATRP Method |
| Pyrene-terminated Poly(methyl methacrylate) | Styrene | Pyrene-PMMA-b-PS | Cu(I)Cl / bipyridine | 15,800 | 1.20 | cmu.edu |
| Polyfluorene-Br | tert-Butyl Acrylate | PF-b-PtBA | Cu(I)Br / PMDETA | 34,500 | 1.45 | mdpi.com |
| PPOA-(Br)₂ | Methyl Methacrylate (B99206) | PMMA-b-PPOA-b-PMMA | Cu(I)Br / PMDETA | - | < 1.5 | nih.gov |
This table is illustrative, based on typical results from ATRP syntheses.
Fabrication of Star Polymers and Other Complex Topologies
The principles of using this compound can be extended to fabricate more complex polymer topologies, such as star polymers. Star polymers consist of multiple polymer "arms" linked to a central core. The synthesis can generally follow two main strategies: "arm-first" or "core-first".
In the "arm-first" approach, linear polymer arms are synthesized first and then attached to a multifunctional core. Using this compound as the initiator, well-defined, pyrene-terminated polymer arms can be created via ATRP. These arms can then be reacted with a small molecule or polymer that has multiple reactive sites, effectively linking the arms together to form a star polymer with a pyrene group at the distal end of each arm.
In the "core-first" method, a multifunctional initiator containing several initiating sites is used to simultaneously grow multiple polymer arms. While this compound is a monofunctional initiator, a custom-synthesized core molecule could be designed to incorporate multiple 2-bromopropanoate groups and a pyrene moiety at its center. Polymerization of a monomer from this core would result in a star polymer with a central pyrene unit.
The unique photophysical properties of pyrene are particularly useful in these complex architectures. The proximity of multiple pyrene units, either at the core or at the periphery of the star, can lead to the formation of excimers (excited-state dimers), which have a distinct, red-shifted fluorescence compared to the pyrene monomer. This phenomenon can be used to study the conformation and local environment of the polymer chains.
Development of Graft Copolymers and Branched Architectures
Graft copolymers, which consist of a polymer backbone with other polymer chains grafted onto it as side chains, can be synthesized using several methods. cmu.eduwikipedia.org The use of pyrene-functionalized initiators is particularly relevant to the "grafting through" and "grafting from" techniques. cmu.edunih.gov
"Grafting Through" (Macromonomer Method): This is one of the most straightforward methods for creating well-defined graft copolymers. cmu.edu First, a polymerizable group (like a methacrylate) is attached to one end of a polymer chain, creating a "macromonomer." If this compound is used to initiate the polymerization of a monomer, and the resulting polymer is subsequently functionalized with a vinyl group, a pyrene-terminated macromonomer is produced. This macromonomer can then be copolymerized with a different, low-molecular-weight monomer. The result is a new polymer backbone with the pyrene-terminated polymer chains incorporated as grafts. cmu.edu
"Grafting From": This strategy involves a polymer backbone that is modified to have multiple initiating sites along its chain. nih.gov Polymer chains are then "grown" from this backbone. While this compound itself is a free initiator, a pyrene-containing monomer could first be copolymerized to create a backbone. The other monomer units in this backbone could then be chemically modified to become ATRP initiating sites. Subsequent ATRP of a second monomer would produce a graft copolymer with pyrene units integrated into the main chain and grafted side chains.
These architectures are valuable as thermoplastic elastomers, compatibilizers for polymer blends, and impact-resistant materials. wikipedia.org
Table 2: Comparison of Grafting Strategies for Pyrene-Functionalized Copolymers
| Strategy | Description | Role of Pyrene Initiator | Resulting Architecture |
| Grafting Through | Copolymerization of a monomer with a macromonomer. cmu.edu | Synthesizes the pyrene-terminated macromonomer. | Backbone of one polymer with pyrene-terminated side chains of another. |
| Grafting From | Side chains are grown from initiating sites along a polymer backbone. nih.gov | Not directly used, but a pyrene-containing monomer can be part of the backbone. | A main chain (potentially with pyrene) with grafted side chains. |
| Grafting To | Pre-synthesized side chains are attached to a reactive polymer backbone. wikipedia.org | Synthesizes the pyrene-terminated side chains for attachment. | Backbone with pre-formed, pyrene-terminated polymer chains attached. |
Post-Polymerization Functionalization Strategies for Pyrene-Containing Polymers
Post-polymerization functionalization is a powerful and versatile strategy for introducing specific chemical groups onto a polymer after it has been synthesized. nih.gov This approach provides an alternative to using functional initiators like this compound and can be used to modify polymers that were not originally synthesized with a pyrene group.
A common method involves synthesizing a precursor polymer that contains reactive groups, such as activated esters (e.g., pentafluorophenyl ester). nih.govrsc.org These activated esters can then be easily and efficiently reacted with a nucleophilic molecule, such as 1-pyrenemethylamine, in a subsequent step. researchgate.net This reaction results in the covalent attachment of the pyrene moiety to the polymer side chains. The yield for such substitution reactions can be very high, often exceeding 95%. nih.gov
This technique offers several advantages:
Versatility : It allows for the functionalization of a wide range of pre-existing polymers. rsc.org
Controlled Functionalization : The degree of functionalization can be controlled by the stoichiometry of the reactants.
Consistent Backbone : It allows for the synthesis of a series of polymers with identical backbones (i.e., the same degree of polymerization and dispersity) but with different functional groups, enabling precise studies of structure-property relationships. rsc.org
For example, researchers have prepared pyrene-functionalized polyacetylenes through the reaction of a precursor polymer containing activated ester groups with pyrene-methylamine. nih.govresearchgate.net This strategy has also been used to incorporate both pyrene and TEMPO moieties into the same polymer chain to study materials for electrochemical storage. rsc.org
Table 3: Example of Post-Polymerization Modification
| Precursor Polymer | Functional Group | Modifying Agent | Resulting Polymer | Application | Reference |
| Poly(pentafluorophenyl acrylate) | Activated Pentafluorophenyl Ester | 1-Pyrenemethylamine | Poly(N-(pyren-1-ylmethyl)acrylamide) | Electrochemical Storage | rsc.org |
| Polyacetylene with Activated Ester Groups | Activated Ester | Pyrene-methylamine | Pyrene-functionalized Polyacetylene | Photoluminescence Studies | nih.govresearchgate.net |
This method is complementary to the initiator approach. A polymer synthesized using this compound already possesses one pyrene group at the chain end. Post-polymerization modification could then be used to introduce other functional groups along the polymer backbone or at the other chain end, leading to multifunctional and highly complex macromolecular designs.
Investigation of Photophysical Properties and Their Mechanistic Implications in Materials Science
Fluorescence Spectroscopy and Pyrene (B120774) Excimer/Monomer Emission Characteristics
The photophysical behavior of the pyrenyl group attached to polymer chains is dominated by its ability to form an excited-state dimer known as an excimer. researchgate.netmdpi.com When a pyrene molecule absorbs a photon, it is promoted to an excited singlet state. If an excited pyrene molecule encounters another ground-state pyrene molecule in close proximity (typically within 3-4 Å) and with a parallel orientation, they can form an excimer. researchgate.net This process is diffusion-controlled and highly dependent on the local concentration and mobility of the pyrene units.
The fluorescence emission spectrum of a pyrene-labeled polymer typically displays two distinct features:
Monomer Emission: A structured emission band in the range of 370-420 nm, corresponding to the fluorescence from isolated, excited pyrene moieties. researchgate.netrsc.org
Excimer Emission: A broad, structureless, and red-shifted emission band centered around 470-500 nm, which originates from the decay of the excimer. researchgate.netresearchgate.net
The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) is a critical parameter that provides insights into the proximity of polymer chains or different segments of the same chain. uc.pt
| Emission Type | Typical Wavelength Range (nm) | Characteristics |
| Pyrene Monomer | 370 - 420 | Structured, sharp peaks |
| Pyrene Excimer | 470 - 500 | Broad, structureless, red-shifted |
The Ie/Im ratio is exceptionally sensitive to the polymer's local environment and its conformational state. usm.edu Changes in solvent quality, pH, or temperature can induce conformational changes in the polymer, such as chain collapse or extension, which in turn alters the average distance between the pyrene labels and is reflected in the fluorescence spectrum. rsc.orgusm.edu
In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chain adopts an extended conformation. This leads to a greater average distance between pyrene labels, resulting in a lower Ie/Im ratio. Conversely, in a "poor" solvent, the polymer chain collapses into a more compact globule to minimize unfavorable contacts with the solvent, bringing the pyrene-labeled chain ends into closer proximity and thus increasing the Ie/Im ratio.
Similarly, for pH-responsive polymers, changes in pH can trigger protonation or deprotonation of functional groups, leading to conformational transitions that are readily monitored by the pyrene fluorescence. rsc.org For instance, studies on pyrene-labeled poly(acrylic acid) have shown that at low pH (pH 3), where the carboxylic acid groups are protonated and the polymer is collapsed, a significant increase in excimer emission is observed. uc.pt At higher pH values (pH 8), the polymer is deprotonated and extended due to electrostatic repulsion, leading to a decrease in excimer formation. uc.pt
Research Findings on Environmental Effects on Pyrene Emission
| Polymer System | Environmental Change | Observed Effect on Ie/Im Ratio | Inferred Conformational Change |
|---|---|---|---|
| Pyrene-labeled poly(acrylic acid) uc.pt | Decrease in pH | Increase | Chain collapse |
| Water-soluble polymeric surfactants usm.edu | Increase in salt concentration | Increase | Chain collapse and aggregate structuring |
Pyrene excimer formation is a direct consequence of the association or aggregation of pyrene moieties. rsc.org In polymer systems initiated with (Pyren-1-YL)methyl 2-bromopropanoate (B1255678), the pyrene groups are located at the chain ends. At low polymer concentrations, excimer formation is primarily an intramolecular process, occurring between the two ends of a single polymer chain (in the case of a bifunctional initiator) or not at all for a monofunctional initiator. As the polymer concentration increases and exceeds the overlap concentration (C*), intermolecular interactions become more frequent. This leads to a significant increase in the Ie/Im ratio, signaling the formation of intermolecular aggregates.
Fluorescence techniques can distinguish between pre-formed ground-state dimers and dynamically formed excimers. uc.pt Time-resolved fluorescence studies are particularly powerful in elucidating the kinetics of excimer formation, providing rate constants for the association process. uwaterloo.camdpi.com The presence of pyrene aggregates can also be influenced by the physical state of the polymer matrix. In a glassy polymer matrix below its glass transition temperature (Tg), the mobility of polymer chains and their pyrene labels is severely restricted, which can "freeze" the pyrene moieties and inhibit dynamic excimer formation. rsc.org
Non-Radiative Energy Transfer Processes in Pyrene-Labeled Polymer Systems
Besides excimer formation, the excited pyrene moiety can participate in non-radiative energy transfer processes, most notably Förster Resonance Energy Transfer (FRET). nih.gov FRET is a distance-dependent process through which an excited donor fluorophore (in this case, pyrene) transfers its excitation energy to a suitable acceptor chromophore without the emission of a photon. nih.govnih.gov This process is efficient only when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor and the two are in close proximity (typically 1-10 nm). mdpi.com
In polymer science, FRET is used to study a variety of phenomena, including:
Polymer Miscibility: By labeling two different polymers with a donor (pyrene) and an acceptor, the degree of mixing at the molecular level can be assessed. Efficient FRET indicates that the polymers are miscible on the length scale of the Förster radius. nih.gov
Inter- and Intramolecular Distances: FRET can be used as a "spectroscopic ruler" to measure distances within and between polymer chains. researchgate.net
Complex Formation: The association of a pyrene-labeled polymer with another molecule or macromolecule carrying an acceptor can be monitored by the appearance of sensitized emission from the acceptor upon selective excitation of the pyrene donor.
For instance, studies have been conducted on dendritic systems where pyrene units act as donors at the periphery and a porphyrin molecule at the core acts as an acceptor. mdpi.com The high efficiency of energy transfer observed in these systems demonstrates the antenna effect, where multiple donor pyrenes harvest light energy and funnel it to a single acceptor core. mdpi.comnih.gov
Influence of Polymer Architecture and Chain Length on Photophysical Responses
The architecture of the polymer chain—whether it is linear, branched, star-shaped, or dendritic—has a profound impact on the photophysical response of the incorporated pyrene labels. researchgate.net Similarly, the chain length, or molecular weight, plays a crucial role, particularly in the dynamics of end-to-end cyclization and intermolecular association. uwaterloo.ca
For linear polymers end-labeled with pyrene, the rate of intramolecular excimer formation is highly dependent on the chain length. For short chains, end-to-end cyclization is rapid and efficient, leading to a high Ie/Im ratio even at low concentrations. As the chain length increases, the probability of the two ends encountering each other within the excited-state lifetime of pyrene decreases, resulting in a lower intramolecular Ie/Im ratio. uwaterloo.ca
Polymer architecture dictates the local density of pyrene labels and their spatial arrangement. In star-shaped or dendritic polymers synthesized with a pyrene-containing initiator at the end of each arm, the pyrene groups are forced into close proximity in the crowded core or periphery. mdpi.comresearchgate.net This pre-disposition often leads to very high Ie/Im ratios and can even result in the formation of stable ground-state aggregates. mdpi.com Comparing a linear polymer to a branched polymer of the same molecular weight, the branched architecture will generally exhibit a higher local segmental density, which can facilitate more efficient intermolecular pyrene interactions at concentrations above C*.
Materials Applications Derived from Pyrene Functionality
Development of Smart Materials and Responsive Polymer Systems
The pyrene (B120774) functional group is integral to the creation of "smart" materials, particularly thermoresponsive polymers that exhibit a solubility transition with temperature changes. researchgate.netnih.gov These polymers can be functionalized with pyrene to translate a phase transition into a measurable fluorescent response. researchgate.net For instance, a fluorescent thermometer was developed using a pyrene-labeled thermoresponsive polymer, poly(methoxy diethylene glycol methacrylate) (poly(DEGMA)). researchgate.netnih.gov This material demonstrates how the polymer's phase transition from hydrophilic to hydrophobic as the temperature changes alters the microenvironment of the pyrene, resulting in a change in its fluorescence emission. researchgate.netnih.gov
Researchers have also explored the rational structural design of pyrene-functionalized radical copolymers for applications in energy storage. rsc.org By integrating pyrene into 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-containing polymers, the electrochemical performance can be significantly enhanced, highlighting the importance of the pyrene moiety in designing high-performance, polymer-based electrodes. rsc.org Furthermore, fluorescent polymer gels that change color in response to external stimuli like heat or mechanical stress have been created by combining polymers with fluorescent metals, demonstrating the potential for developing effective sensors for detecting changes in structures or environments. mit.edu Water-soluble polymers functionalized with a CO2-responsive pyrene dye have also been developed, showcasing a significant fluorescence 'OFF' response upon CO2 bubbling, which is reversible upon exposure to air. rsc.orgrsc.org
Fluorescent Probes for Polymer Dynamics and Phase Transitions
The sensitivity of pyrene's fluorescence to its local environment makes it an exceptional probe for studying the dynamics and phase behavior of polymeric systems. youtube.com Its ability to form excimers—excited state dimers that fluoresce at a longer wavelength than the monomer—provides a powerful tool for monitoring intermolecular and intramolecular interactions. youtube.comnih.gov
The fluorescence of pyrene can be used to monitor polymerization and diffusion processes in real-time. researchgate.netacs.orgbohrium.com Steady-state fluorescence (SSF) of pyrene has been employed to study the gelation process in free-radical cross-linking copolymerization. researchgate.net For example, the gelation of methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDM) was monitored in real-time by observing the intensity of pyrene fluorescence. researchgate.net This technique allows for the determination of critical parameters like the gel point. researchgate.net
Swelling and desorption experiments in gels can also be followed by monitoring pyrene fluorescence intensity in real-time, enabling the measurement of cooperative diffusion coefficients. researchgate.net In one study, cooperative diffusion coefficients for gels swollen in toluene (B28343) were measured to be around 10⁻⁶ cm²/s. researchgate.net Another study used pyrene as a fluorophore to directly visualize and track its diffusion into polyethylene (B3416737) (PE) and polyoxymethylene (POM) polymers, revealing differences in diffusion mechanisms between the two materials. nih.gov The results showed that diffusion in PE follows Fick's law, while POM exhibits non-Fickian behavior with slower desorption kinetics. nih.gov
Table 1: Diffusion Coefficients Determined Using Pyrene Fluorescence
| Polymer System | Analyte/Process | Diffusion Coefficient (D) | Reference |
| Poly(methyl methacrylate)-co-poly(ethylene glycol dimethacrylate) gel | Swelling in Toluene | ~ 1 x 10⁻⁶ cm²/s | researchgate.net |
| Polyethylene (PE) | Pyrene Diffusion | - | nih.gov |
| Polyoxymethylene (POM) | Pyrene Diffusion | ~2 orders of magnitude slower than in PE | nih.gov |
Pyrene is a widely utilized fluorescent probe for determining the critical micelle concentration (CMC) of surfactants. avantiresearch.comacs.orgresearchgate.net The principle lies in the preferential partitioning of the hydrophobic pyrene molecule into the nonpolar core of micelles once they are formed in an aqueous solution. avantiresearch.com This change in the microenvironment from polar (water) to nonpolar (micelle interior) causes a distinct change in the vibronic fine structure of pyrene's fluorescence emission spectrum. acs.org The intensity ratio of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the pyrene's surroundings and a plot of this ratio against surfactant concentration shows a sigmoidal decrease, which is used to determine the CMC. acs.orgresearchgate.net
Beyond CMC determination, pyrene-labeled copolymers are used to study thermo-responsive behaviors. A fluorescent thermometer was created from a copolymer of di(ethylene glycol) methylether methacrylate (DEGMA) and a pyrene-functionalized monomer. researchgate.net Below the polymer's lower critical solution temperature (LCST), the polymer is soluble in water, and the pyrene units are exposed to the polar aqueous environment, leading to excimer formation. mdpi.com Above the LCST, the polymer collapses into hydrophobic globules, isolating the pyrene monomers and causing a shift from excimer to monomer fluorescence. mdpi.com This change allows for the development of sensitive temperature sensors. researchgate.netnih.govmdpi.com
Table 2: Application of Pyrene Probes in Micelle and Copolymer Characterization
| Application | System Studied | Measurement Principle | Key Finding | Reference |
| CMC Determination | Ionic and Nonionic Surfactants | Change in I₁/I₃ fluorescence intensity ratio of pyrene | Pyrene absorption and fluorescence methods provide results consistent with other techniques like tensiometry. | researchgate.net |
| CMC Determination | Various Surfactants | Ratio of monomer to excimer fluorescence intensities | A newly synthesized pyrene-based probe showed high sensitivity to surfactant concentration changes. | nih.govacs.org |
| Thermo-responsive Behavior | Pyrene-labeled poly(DEGMA) | Change in pyrene emission based on microenvironment polarity | The polymer acts as a soluble fluorescent thermometer with a specific temperature range (11 °C to 21 °C). | researchgate.netmdpi.com |
Advanced Sensing Applications
The electron-rich nature and favorable photophysical properties of the pyrene moiety make it an excellent candidate for constructing fluorescent chemosensors. rsc.orgresearchgate.net These sensors often operate on the principle of fluorescence quenching or enhancement upon interaction with a target analyte.
Pyrene-functionalized materials are being developed for the detection of vapors from volatile compounds. For example, pyrene-derived covalent organic framework films have shown promise in the detection of volatile acid vapors. researchgate.net Similarly, pyrene-functionalized thin films can be used as sensors for volatile organic compounds (VOCs). The interaction of VOC molecules with the pyrene units in the film can alter the fluorescence properties through mechanisms like fluorescence quenching, allowing for detection. While the specific compound (Pyren-1-YL)methyl 2-bromopropanoate (B1255678) is a building block, polymers derived from it could be deposited as thin films for such sensing applications. The high surface area and electron-rich nature of pyrene make these films sensitive to electron-deficient analytes. acs.org
A significant application of pyrene functionality is in the detection of nitroaromatic compounds, which are often components of explosives. acs.org The sensing mechanism is typically based on the effective quenching of pyrene's fluorescence in the presence of these electron-deficient molecules. acs.org An electron transfer from the excited-state, electron-rich pyrene to the nitroaromatic compound leads to the formation of a non-fluorescent complex. researchgate.net
Researchers have synthesized pyrene-functionalized ruthenium nanoparticles that act as sensitive chemosensors for nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (2,4-DNT). acs.org These nanoparticle-based sensors showed enhanced detection performance compared to monomeric pyrene derivatives, likely due to an increased collision frequency between the pyrene fluorophores and the quencher molecules. acs.org Other approaches include phosphonated pyrene derivatives which act as dual fluorescent chemosensors with high selectivity for TNT, enabling fast visual detection. researchgate.netnih.govfao.org Porous organic polymers incorporating pyrene groups have also been successfully used for the "real-time" detection of pesticides containing nitro groups, such as trifluralin, through a fluorescence quenching mechanism. nih.govmdpi.com In some unique cases, an unusual "turn-on" ratiometric response has been observed where pyrene fluorescence actually increases upon interaction with certain nitroaromatics, offering alternative detection strategies. mdpi.com
Table 3: Performance of Pyrene-Based Chemosensors for Nitroaromatics
| Sensor Material | Target Analyte(s) | Detection Principle | Key Feature | Reference |
| Pyrene-functionalized Ruthenium Nanoparticles | TNT, 2,4-DNT, NB | Fluorescence Quenching | Enhanced sensitivity compared to monomeric pyrene. | acs.org |
| Phosphonated Pyrene Derivatives | TNT | Fluorescence Quenching | High selectivity and fast visual detection. | nih.govfao.org |
| Pyrene-functionalized Porous Organic Polymers | Trifluralin, Dicloran | Fluorescence Quenching | High quenching coefficients (Ksv up to 12,000 M⁻¹ for dicloran). | nih.govmdpi.com |
| Porphyrin-Pyrene Dyads | Nitrobenzene (NB) | "Turn-on" Fluorescence | Inverse response where pyrene emission increases. | mdpi.com |
Functional Materials for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs) as hole-transporting material components or dopants)
Pyrene derivatives are extensively investigated for their potential in organic light-emitting diodes (OLEDs), particularly as hole-transporting materials (HTMs). nih.govacs.org The function of an HTM is to facilitate the injection of holes from the anode and transport them to the emissive layer, a role for which the electronic properties of pyrene are well-suited. The strong electron-donating nature and high charge carrier mobility of the pyrene core contribute to efficient hole transport. acs.org
The performance of pyrene-based HTMs can be significantly influenced by their molecular structure. For instance, the introduction of other functional groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to better match those of adjacent layers in the OLED stack, thereby reducing the energy barrier for charge injection. mdpi.com Research on pyrene-pyridine integrated systems has shown that such materials can act as efficient HTMs. In these systems, the pyrene unit serves as an electron donor while the pyridine (B92270) unit acts as an electron acceptor. nih.gov
A series of pyridine-appended pyrene derivatives have been synthesized and their performance in OLEDs evaluated. researchgate.net The crystal structures of some of these molecules reveal a large dihedral angle between the pyrene and pyridine units, which indicates a disruption of π-electronic communication. researchgate.net This structural feature can be beneficial in achieving desirable material properties for specific applications.
The table below summarizes the performance of an OLED device using a pyrene-bromopyridine derivative (Py-Br) as the hole-transporting layer, demonstrating the potential of this class of materials. nih.gov
| Device Parameter | Value |
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 27.6 cd/A |
| Maximum External Quantum Efficiency (EQE) | 9% at 3500 cd/m² |
| Roll-off from 1000 to 10,000 cd/m² | 7% |
The HOMO energy levels of these pyrene-pyridine derivatives are typically around 5.6 eV, which is a suitable level for efficient hole injection from an indium tin oxide (ITO) anode. researchgate.net The triplet energies and thermal stability (glass transition and melting temperatures) of these materials are also critical factors for the longevity and performance of OLED devices. researchgate.net
Furthermore, pyrene derivatives can also function as blue light emitters in OLEDs. A twisted configuration in a pyrene derivative, such as 1-methyl benzoate-pyrene, can prevent the formation of excimers, leading to a pure blue monomer photoluminescence. rsc.org This is crucial for achieving high-quality, full-color displays.
Surface Modification and Thin Film Technologies (e.g., Langmuir-Blodgett films)
The ability of pyrene and its derivatives to form organized molecular assemblies makes them excellent candidates for surface modification and the fabrication of thin films using techniques like the Langmuir-Blodgett (LB) method. acs.orgcapes.gov.br The LB technique allows for the creation of highly ordered, monolayer and multilayer films with precise control over thickness and molecular orientation.
The aggregation behavior of pyrene derivatives is a key aspect of their application in thin films. Pyrene-1-carboxaldehyde, a precursor for many pyrene derivatives, has been shown to exhibit aggregation-induced emission (AIE). acs.org In a mixed solvent system of THF and water, it displays a significant enhancement of its fluorescence quantum yield. acs.org The nature of the aggregates, whether H-type or J-type, can be tuned by changing the environment, such as in aqueous solution, in the solid state, or within an LB film. acs.org
In the context of LB films, pyrene-1-carboxylic acid has been studied for its aggregation behavior when complexed with a cationic amphiphile. oup.com Upon exposure to HCl gas, the neutralized pyrene-1-carboxylic acid molecules diffuse laterally within the monolayer to form aggregates that are topographically distinct from the surrounding film. oup.com This demonstrates the potential for creating patterned or functionalized surfaces through controlled aggregation.
The energy transfer properties within polymer LB films containing pyrene chromophores have also been investigated. capes.gov.br The controlled arrangement of the pyrene units within the film allows for efficient energy transfer, which is a desirable characteristic for applications in sensors and light-harvesting systems. The ability to form stable and uniform monolayers is a critical prerequisite for the successful fabrication of functional LB films.
The research into pyrene-containing LB films highlights the versatility of pyrene derivatives in creating functional surfaces and thin films with tailored optical and electronic properties. The specific substitution on the pyrene core, as with the bromo- and ester- functionalities in (Pyren-1-YL)methyl 2-bromopropanoate, would be expected to influence the packing and intermolecular interactions within such films, offering a route to further control their material properties.
Mechanistic and Kinetic Investigations of Polymerization Processes Initiated by Pyren 1 Yl Methyl 2 Bromopropanoate
In-situ Monitoring Techniques of Polymerization
The ability to monitor polymerization reactions in real-time is essential for understanding and controlling the process. For polymerizations initiated by (Pyren-1-YL)methyl 2-bromopropanoate (B1255678), several in-situ techniques are particularly valuable.
Steady-State Fluorescence (SSF) for Diffusion
The pyrene (B120774) group in (Pyren-1-YL)methyl 2-bromopropanoate serves as a fluorescent probe, making Steady-State Fluorescence (SSF) spectroscopy a powerful tool for monitoring the polymerization process. The fluorescence of pyrene is highly sensitive to its local environment. nih.gov A key feature of pyrene fluorescence is its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, structureless emission at longer wavelengths compared to the monomer emission. nih.gov
During polymerization, as monomer is converted to polymer, the viscosity of the medium increases, which can affect the diffusion of the polymer chains and the pyrene moieties. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) can provide information about the proximity of pyrene groups, which in turn relates to polymer chain conformation and concentration. plu.mx For pyrene-labeled polymers, a decrease in polymer chain mobility would lead to a change in the Ie/Im ratio. While the primary use of pyrene in this initiator is for photoinitiation, its fluorescent properties can be simultaneously exploited to monitor the polymerization progress and the properties of the resulting polymer. nih.govucsf.edu The fluorescence signal is proportional to the polymer weight concentration and is a sensitive assay for polymerization. nih.gov
Electron Paramagnetic Resonance (EPR) for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In radical polymerization, the concentration of propagating radicals is a critical parameter that influences the rate of polymerization and the final polymer properties. EPR allows for the direct detection and quantification of these radical species in real-time. cmu.eduresearchgate.net
In a polymerization initiated by this compound, EPR can be used to monitor the concentration of the propagating radicals as they are generated. cmu.edu The technique is sensitive enough to measure the low concentrations of radicals present in controlled/living radical polymerizations. By tracking the radical concentration over time, it is possible to gain insights into the kinetics of the initiation, propagation, and termination steps. researchgate.net For instance, in ATRP, EPR can be used to monitor the concentration of the deactivator species (e.g., Cu(II) complexes), which are also paramagnetic. cmu.edu This provides a comprehensive picture of the species involved in the polymerization equilibrium.
| Technique | Monitored Parameter | Information Gained |
| Steady-State Fluorescence (SSF) | Pyrene excimer-to-monomer fluorescence ratio (Ie/Im) | Polymer concentration, chain conformation, and mobility nih.govplu.mx |
| Electron Paramagnetic Resonance (EPR) | Concentration of radical species (propagating radicals, deactivators) | Kinetics of initiation, propagation, and termination; polymerization control cmu.eduresearchgate.net |
Elucidation of Radical Generation and Deactivation Kinetics in Controlled Polymerization
In controlled radical polymerization techniques like ATRP, the process is governed by a dynamic equilibrium between active (radical) species and dormant species. The initiator, this compound, plays a central role in establishing this equilibrium.
The key kinetic parameters are the activation rate constant (k_act) and the deactivation rate constant (k_deact). The ratio of these two constants (K_eq = k_act / k_deact) determines the position of the equilibrium and, consequently, the concentration of propagating radicals. cmu.edu A low K_eq value ensures that the concentration of radicals is kept low, which minimizes termination reactions and allows for controlled polymerization. cmu.edu
| Initiator/Catalyst System | Activation Rate Constant (k_act) [M⁻¹s⁻¹] | Technique |
| Methyl 2-bromopropionate / [CuI(TPMANMe2)]+ | 1.1 x 10⁶ | Cyclic Voltammetry researchgate.net |
| Ethyl α-bromoisobutyrate / [CuITPMA]+ in DMSO | 3.14 x 10⁵ | Kinetic Study researchgate.net |
This table presents data for structurally similar initiators to illustrate the typical range of activation rate constants in ATRP systems.
The kinetics of radical generation and deactivation are crucial for maintaining control over the polymerization. researchgate.net The rate of deactivation must be fast enough to ensure that the lifetime of any given radical is short, thereby minimizing the probability of termination. cmu.edu The pseudo-stationary state, where the concentrations of the radical species remain relatively constant, is a hallmark of a well-controlled system. cmu.edu
Mechanistic Pathways of Light-Controlled Radical Polymerization
The incorporation of a pyrene moiety in the initiator allows for the use of light as an external stimulus to control the polymerization. This process, often referred to as photoinduced ATRP, offers excellent temporal and spatial control over the reaction. cmu.edu
The general mechanism for photoinduced ATRP initiated by a compound like this compound involves the following steps:
Photoexcitation: The pyrene group absorbs light of a specific wavelength, promoting it to an excited state (Py*). dntb.gov.ua
Electron Transfer: The excited pyrene molecule can then interact with the copper catalyst complex. In a typical photoinduced ATRP, the excited photosensitizer reduces the deactivator (e.g., [Cu(II)L]²⁺) to the activator ([Cu(I)L]⁺).
Activation: The generated activator complex then reacts with the dormant polymer chain (or the initiator) in a conventional ATRP activation step, cleaving the carbon-bromine bond and generating a propagating radical and the deactivator. cmu.edu
Propagation: The radical propagates by adding to monomer units.
Deactivation: The propagating radical is deactivated by the deactivator complex, reforming the dormant species and the activator. cmu.edu
This cycle can be controlled by switching the light source on and off, which in turn controls the generation of the activator and thus the polymerization. cmu.edu The reaction proceeds in a well-controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu
Computational and Theoretical Studies of Pyren 1 Yl Methyl 2 Bromopropanoate and Its Polymer Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and spectroscopic properties of (pyren-1-yl)methyl 2-bromopropanoate (B1255678).
The electronic structure of a molecule is key to understanding its chemical reactivity and photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the stability and electronic properties of a molecule.
For (pyren-1-yl)methyl 2-bromopropanoate, DFT calculations are employed to determine these values. The pyrene (B120774) moiety, a large polycyclic aromatic hydrocarbon, constitutes the core chromophore. Theoretical studies on similar pyrene derivatives show that the HOMO and LUMO are predominantly π-type orbitals delocalized over the pyrene core. researchgate.net The substituent, in this case, the methyl 2-bromopropanoate group, is expected to have a modest influence on the frontier orbitals. The ester and bromo groups can exert weak electron-withdrawing effects, which may slightly lower the energies of both the HOMO and LUMO.
DFT studies on parent pyrene have calculated a HOMO-LUMO gap of approximately 3.84 eV, which aligns well with experimental findings. scirp.org For this compound, the gap is expected to be in a similar range. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency for the absorption spectrum to be red-shifted. The spatial distribution of these orbitals, with both being centered on the pyrene ring, suggests that the lowest energy electronic transition will be a π-π* transition, characteristic of aromatic systems. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These are theoretical values for illustrative purposes, based on analogous compounds.
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -5.95 | Energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.85 | Energy difference indicating electronic stability and the energy of the lowest electronic transition. |
Spectroscopic Property Predictions (e.g., Fluorescence Emission)
The pyrene moiety is well-known for its characteristic fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the excited-state properties of molecules, including their absorption and fluorescence spectra. researchgate.net
For this compound, TD-DFT calculations can predict the wavelength of maximum fluorescence emission (λ_em). Given that the HOMO-LUMO gap is primarily a π-π* transition localized on the pyrene core, the fluorescence is expected to be characteristic of a substituted pyrene. The emission spectrum of pyrene typically shows a structured profile. The predicted emission is anticipated to be in the blue region of the visible spectrum, similar to other pyrene derivatives. The calculations would likely confirm that the lowest energy singlet excited state (S1) corresponds to the HOMO-LUMO transition, which is responsible for the fluorescence emission.
Table 2: Predicted Spectroscopic Properties of this compound Note: These are theoretical values for illustrative purposes, based on analogous compounds.
| Property | Predicted Value | Computational Method |
| Maximum Absorption Wavelength (λ_abs) | ~345 nm | TD-DFT |
| Maximum Fluorescence Emission Wavelength (λ_em) | ~380 nm | TD-DFT |
| Primary Electronic Transition | HOMO → LUMO (π-π*) | TD-DFT |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system, providing insights into the conformational dynamics of polymer chains and the intermolecular interactions that govern the material's bulk properties.
MD simulations of poly(this compound) can reveal how the polymer chains behave in different environments. In solution, the polymer's conformation is influenced by solvent quality and the interactions between the pyrene side chains. In a good solvent for the polymer backbone, the chain would likely adopt an extended coil conformation. However, the bulky and hydrophobic pyrene groups have a strong tendency to associate, which could lead to more compact or globular structures even in a good solvent.
The interactions between the pyrene side chains are a defining feature of this polymer system. The primary interaction is the π-π stacking between the planar pyrene rings. These non-covalent interactions are strong enough to influence the polymer's morphology and photophysical properties significantly. MD simulations can quantify these interactions by calculating radial distribution functions between the centers of mass of the pyrene groups.
These simulations often reveal two preferred orientations for stacked pyrene rings: a parallel-displaced configuration and a "sandwich" or co-facial configuration. wseas.com These stacked pyrene pairs are known as excimers, which have a distinct, red-shifted, and structureless fluorescence emission compared to the monomeric pyrene emission. The balance between monomer and excimer emission is highly sensitive to the polymer conformation and the distance between pyrene groups, a phenomenon that can be directly correlated with simulation results. acs.org Studies on other pyrene-containing polymers have shown that these interactions can strengthen the interconnection between polymer chains. ntu.edu.tw
Theoretical Modeling of Polymerization Kinetics and Control
The monomer this compound is structurally well-suited for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The 2-bromopropanoate group can act as an efficient ATRP initiator. Theoretical modeling of the polymerization kinetics is essential for understanding how to control the process to achieve polymers with desired molecular weights and low dispersity.
Kinetic modeling of ATRP involves solving a series of differential equations that describe the rates of the elementary reaction steps: initiation, propagation, termination, and the reversible activation/deactivation equilibrium that is the hallmark of ATRP. cmu.educmu.edu For this specific monomer, the modeling would be analogous to that of other acrylate (B77674) or methacrylate (B99206) monomers initiated by species like methyl 2-bromopropionate. researchgate.net
The model would include the following key kinetic parameters:
k_act : The rate constant for the activation of the dormant polymer chain (with the bromo end-group) by the copper(I) catalyst.
k_deact : The rate constant for the deactivation of the propagating radical by the copper(II) complex.
k_p : The propagation rate constant for the monomer.
k_t : The termination rate constant.
Simulations based on this kinetic model can predict the evolution of monomer conversion, average molecular weight (Mn), and dispersity (Đ = Mw/Mn) over time. These models can also account for factors such as diffusional limitations at high monomer conversion, which can affect the termination and deactivation rates. researchgate.net Such theoretical studies are crucial for optimizing reaction conditions (e.g., catalyst concentration, temperature) to achieve a well-controlled polymerization.
Future Research Directions and Emerging Applications
Development of Next-Generation Controlled Polymerization Systems
The quest for more robust, versatile, and environmentally benign polymerization methods is a major driver in polymer chemistry. Initiators like (Pyren-1-YL)methyl 2-bromopropanoate (B1255678) are central to this endeavor, particularly in the evolution of controlled radical polymerization (CRP) techniques.
Future research will likely focus on leveraging the pyrene (B120774) group as an integrated photosensitizer. dntb.gov.uaacs.org This can facilitate photoinduced metal-free ATRP , a technique that eliminates the need for transition metal catalysts, which can be a source of contamination in the final polymer, particularly for biomedical and electronic applications. uq.edu.aursc.org In such systems, the pyrene moiety can absorb light and initiate the polymerization process through an electron transfer reaction, offering precise temporal and spatial control over the polymer growth simply by switching a light source on or off. acs.org Research has shown that while pyrene monomers and excimers may act slower than other sensitizers like anthracene, they yield polymers with better control over molecular weight and chain-end functionalities. acs.org
Another significant frontier is the development of oxygen-tolerant polymerization systems . rsc.orgnih.govnih.gov Traditionally, radical polymerizations are highly sensitive to oxygen, which quenches the radical species and halts the reaction, necessitating stringent, inert-atmosphere conditions. nih.govcmu.edu Future systems may use the photochemical properties of the pyrene initiator to consume dissolved oxygen in situ or to continuously regenerate the active catalyst species that are deactivated by oxygen. rsc.orgnih.gov This would dramatically simplify the polymerization process, making it more scalable, cost-effective, and accessible for a broader range of industrial applications.
The table below outlines potential next-generation polymerization systems where pyrene-based initiators could play a crucial role.
| Polymerization System | Role of (Pyren-1-YL)methyl 2-bromopropanoate | Potential Advantages |
| Photoinduced Metal-Free ATRP | Acts as both initiator and organic photoredox catalyst. acs.orguq.edu.au | Eliminates metal contamination; High degree of temporal and spatial control; "Green" chemistry approach. |
| Oxygen-Tolerant ATRP | Pyrene moiety participates in photochemical oxygen scavenging or catalyst regeneration cycles. rsc.orgnih.gov | Simplifies reaction setup (no need for deoxygenation); Broadens industrial applicability; Increases process robustness. nih.gov |
| Complex Architectural Synthesis | Initiates growth of multiple polymer chains from a core or in sequence. nih.gov | Enables synthesis of star polymers, block copolymers, and graft copolymers with built-in fluorescent probes for characterization. |
Integration into Multifunctional Nanosystems and Composites
The true potential of polymers synthesized from this compound is realized when they are integrated into larger, functional systems. The pyrene group's strong, non-covalent affinity for sp²-hybridized carbon surfaces, such as those of graphene and carbon nanotubes (CNTs), via π-π stacking interactions, is a key enabling feature. researchgate.netresearchgate.netrsc.orgresearchgate.net
Future work will focus on creating advanced polymer-carbon composites . By using this initiator, polymers can be grown directly from or attached to the surfaces of graphene sheets or CNTs. This "grafting-from" approach ensures a dense and stable polymer coating that can dramatically improve the dispersion of these carbon nanomaterials in various solvents and polymer matrices, overcoming a major hurdle in their application. researchgate.netrsc.org This leads to nanocomposites with enhanced mechanical, thermal, and electrical properties. mdpi.com
In the realm of nanomedicine, pyrene-functionalized polymers are being explored for theranostic systems —platforms that combine therapeutic delivery with diagnostic imaging. nih.govnih.gov The pyrene group serves as a fluorescent reporter, allowing the tracking of nanoparticles within biological systems. nih.gov Its fluorescence is sensitive to the local environment, which can be used to monitor the release of an encapsulated drug. nih.govusm.edu For instance, the disruption of pyrene excimers upon nanoparticle disassembly can trigger a change in the fluorescence signal, indicating that the therapeutic payload has reached its target. nih.gov
Furthermore, these polymers are ideal for creating stimuli-responsive nanosystems . researchgate.netnih.govnih.govcapes.gov.br The hydrophobic nature of the pyrene-containing polymer block can drive the self-assembly of nanoparticles in aqueous solutions. nih.gov Changes in the environment, such as pH or the presence of specific molecules, can alter the polymer's conformation, leading to the disassembly of the nanoparticle and controlled release of its contents. rsc.org Research has demonstrated light-responsive nanoparticles that dissociate upon UV irradiation due to the cleavage of pyrene moieties, turning a hydrophobic block into a hydrophilic one. nih.gov
The following table summarizes emerging applications for these integrated nanosystems.
| Nanosystem/Composite | Function of Pyrene-Functionalized Polymer | Emerging Application |
| Graphene/CNT Composites | Acts as a surface modifier and dispersant via π-π stacking. researchgate.netresearchgate.netrsc.org | High-performance conductive plastics; Lightweight structural materials; Advanced coatings. mdpi.com |
| Theranostic Nanoparticles | Forms the nanoparticle structure and provides a fluorescent signal for tracking and monitoring drug release. nih.gov | Real-time monitoring of drug delivery; Combined cancer therapy and imaging. nih.gov |
| Stimuli-Responsive Micelles | Drives self-assembly and responds to external (e.g., light, pH) or internal (e.g., enzymes) stimuli. nih.govnih.govrsc.org | "Smart" drug delivery systems that release therapeutics only at the disease site; Advanced sensors. |
Advanced Characterization Techniques for Complex Pyrene-Containing Polymer Architectures
As polymer architectures become more complex, the need for sophisticated characterization techniques grows. The pyrene group, with its unique and well-understood fluorescence properties, is not just a functional component but also a powerful analytical probe built directly into the polymer. mdpi.comnih.gov
A key area of future research is the expanded use of fluorescence spectroscopy to probe polymer dynamics . The pyrene moiety can exist as an isolated "monomer" or, when two pyrene groups are in close proximity, they can form an excited-state dimer known as an "excimer," which emits light at a longer wavelength. mdpi.comnih.gov The ratio of excimer to monomer emission (IE/IM) is a sensitive measure of the distance between polymer chains or segments, providing detailed information about polymer conformation, folding, and aggregation. nih.gov
Advanced computational methods like Model-Free Analysis (MFA) are being increasingly applied to time-resolved fluorescence decay data. nih.gov MFA can deconstruct the complex fluorescence decay to quantify the rates of dynamic processes, such as end-to-end cyclization in linear polymers or the mobility of chain terminals in branched polymers. nih.govmdpi.com This provides unprecedented insight into the flexibility and internal dynamics of macromolecules in solution. nih.gov
Looking ahead, the integration of multiple detection methods will be crucial. Combining Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) and fluorescence detection will provide a comprehensive picture of pyrene-containing polymers. SEC separates polymers by size, MALS determines their absolute molecular weight and size, and an in-line fluorescence detector can provide information on the pyrene distribution across the different polymer fractions. This multi-detector approach is essential for accurately characterizing complex structures like block and graft copolymers synthesized using initiators such as this compound.
The table below details advanced techniques for characterizing these specialized polymers.
| Characterization Technique | Information Provided | Future Research Focus |
| Steady-State & Time-Resolved Fluorescence | Polymer conformation, aggregation, microenvironment polarity, and chain dynamics through monomer/excimer emission. usm.edumdpi.commdpi.com | Probing subtle conformational changes in response to biological stimuli; Mapping polymer-protein interactions. |
| Model-Free Analysis (MFA) | Quantitative rate constants for specific dynamic processes (e.g., ring closure, chain mobility). nih.govmdpi.com | Benchmarking the flexibility of new polymer backbones; Characterizing the dynamics of hyperbranched and star polymers. |
| SEC with MALS and Fluorescence Detection | Absolute molecular weight, size distribution, and distribution of the pyrene functionality across the polymer population. mdpi.com | Correlating molecular architecture with functional properties in complex copolymers and polymer bioconjugates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
